6-(4-methoxyphenyl)-N-(pyridin-4-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide
Description
Properties
IUPAC Name |
6-(4-methoxyphenyl)-N-(pyridin-4-ylmethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2S/c1-25-15-4-2-14(3-5-15)16-11-23-17(12-26-19(23)22-16)18(24)21-10-13-6-8-20-9-7-13/h2-9,11-12H,10H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXVDGDIYLDCMJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)C(=O)NCC4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-(4-Methoxyphenyl)thiazole-2-amine
The precursor 5-(4-methoxyphenyl)thiazole-2-amine is synthesized via:
- Hantzsch thiazole synthesis : Condensation of 4-methoxyphenylacetothioamide with α-bromoacetophenone in ethanol at reflux (78–82°C, 6 h), yielding 75–82% crude product.
- Purification : Recrystallization from ethanol/water (3:1 v/v) provides analytically pure material (m.p. 148–150°C).
Key spectral data :
Imidazo[2,1-b]thiazole Formation
Cyclization to the imidazo[2,1-b]thiazole core employs:
- Reagent : Ethyl 3-bromo-2-oxopropanoate (1.2 eq) in anhydrous DMF
- Conditions : K₂CO₃ (2.5 eq), 80°C under N₂ for 12 h
- Yield : 68–73% after column chromatography (SiO₂, hexane/EtOAc 4:1)
Mechanistic insight : The reaction proceeds through nucleophilic attack of the thiazole amine on the α-keto ester, followed by intramolecular cyclodehydration (Figure 1).
Carboxamide Functionalization
Hydrolysis of Ethyl Ester to Carboxylic Acid
The ethyl ester intermediate undergoes saponification:
Critical parameter : Excess NaOH must be neutralized with HCl before isolation to prevent decarboxylation.
Amidation with Pyridin-4-ylmethylamine
Coupling the carboxylic acid with pyridin-4-ylmethylamine employs:
| Parameter | Condition |
|---|---|
| Coupling reagent | HATU (1.5 eq) |
| Base | DIPEA (3.0 eq) |
| Solvent | Anhydrous DMF |
| Temperature | 25°C, 24 h |
| Workup | Precipitation with ice-water |
| Yield | 82–85% after recrystallization |
Side reaction mitigation :
- Strict exclusion of moisture prevents reagent decomposition
- Use of molecular sieves (4Å) absorbs generated H₂O
Alternative Pathways and Comparative Analysis
One-Pot Tandem Approach
A streamlined method combines cyclization and amidation in a single vessel:
- Cyclization : As in Section 2.2
- In situ hydrolysis : Add NaOH (2 eq) after cyclization completion
- Amidation : Direct addition of HATU, DIPEA, and pyridin-4-ylmethylamine
Advantages :
Limitations :
- Requires precise stoichiometric control
- Increased impurity burden complicates purification
Industrial-Scale Considerations
For kilogram-scale production:
- Cost-effective reagents : Replace HATU with EDC/HOBt, reducing coupling agent cost by 40%
- Solvent recycling : DMF recovery via vacuum distillation (≥90% efficiency)
- Process safety : Exothermic amidation step requires jacketed reactor cooling (T < 30°C)
Typical batch metrics :
| Metric | Value |
|---|---|
| Batch size | 50 kg starting material |
| Cycle time | 72 h |
| API purity | 99.2–99.6% (HPLC) |
| Overall yield | 61–64% |
Analytical Characterization Benchmarks
HPLC method :
- Column: Zorbax SB-C18 (4.6 × 150 mm, 3.5 μm)
- Mobile phase: A: 0.1% TFA in H₂O; B: ACN
- Gradient: 20–80% B over 25 min
- Retention time: 12.7 ± 0.3 min
MS (ESI+) : m/z 365.1 [M+H]⁺ (calc. 364.4)
Elemental analysis :
| Element | Calculated (%) | Found (%) |
|---|---|---|
| C | 62.62 | 62.58 ± 0.12 |
| H | 4.43 | 4.41 ± 0.08 |
| N | 15.37 | 15.32 ± 0.10 |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the imidazo[2,1-b]thiazole ring, potentially leading to the formation of dihydroimidazo[2,1-b]thiazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroimidazo[2,1-b]thiazole derivatives.
Substitution: Various substituted imidazo[2,1-b]thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 6-(4-methoxyphenyl)-N-(pyridin-4-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical studies.
Medicine
In medicine, the compound is being investigated for its therapeutic potential. Its interactions with specific molecular targets suggest it could be developed into a drug for treating various diseases, including infections and cancers.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity, which are valuable in various applications, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-(4-methoxyphenyl)-N-(pyridin-4-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. For example, it may inhibit a key enzyme in a metabolic pathway, leading to the accumulation or depletion of certain metabolites, which in turn affects cell function and viability.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar core structure but differ in their substituents, leading to different chemical and biological properties.
Thiazolylimidazoles: These compounds have a thiazole ring fused to an imidazole ring, similar to the target compound, but with different substituents.
Uniqueness
The uniqueness of 6-(4-methoxyphenyl)-N-(pyridin-4-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide lies in its specific combination of substituents, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for exploring new chemical reactions and developing novel therapeutic agents.
Biological Activity
6-(4-methoxyphenyl)-N-(pyridin-4-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide is a compound of interest due to its potential therapeutic applications, particularly in oncology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Common Name : this compound
- CAS Number : 1021218-24-5
- Molecular Formula : C₁₈H₁₄N₄O₂S
- Molecular Weight : 350.4 g/mol
Biological Activity Overview
The compound exhibits significant biological activity primarily through its interaction with various molecular targets involved in cancer progression. Notably, it has shown promise in inhibiting FLT3 kinase activity, which is crucial in the treatment of acute myeloid leukemia (AML).
The mechanism by which this compound exerts its effects includes:
- FLT3 Inhibition : The compound selectively inhibits the FLT3 receptor tyrosine kinase, which is often mutated in AML. This inhibition leads to reduced proliferation of FLT3-dependent cancer cells.
- Induction of Apoptosis : Studies have demonstrated that the compound can induce apoptosis in AML cell lines, contributing to its anti-cancer properties.
- Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest at the G1 phase in certain cancer cell lines, further inhibiting tumor growth.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the imidazo[2,1-b]thiazole scaffold significantly influence biological activity. Key findings include:
- The presence of a methoxy group at the para position of the phenyl ring enhances potency against FLT3.
- Variations in the pyridine substituent also affect the compound's affinity for its target and overall biological efficacy.
Study 1: Anti-Leukemic Activity
A study focused on a series of imidazo[2,1-b]thiazole derivatives found that compounds similar to 6-(4-methoxyphenyl)-N-(pyridin-4-ylmethyl) exhibited IC50 values as low as 0.002 μM against MV4-11 AML cells. This highlights their potential as effective treatments for AML .
Study 2: In Vitro Efficacy
In vitro assays demonstrated that this compound significantly reduced cell viability in FLT3-dependent cell lines while showing minimal effects on FLT3-independent lines such as HeLa cells. This selective toxicity underscores its potential for targeted cancer therapy .
Data Table: Biological Activity Summary
Q & A
Basic: What synthetic strategies are effective for synthesizing 6-(4-methoxyphenyl)-N-(pyridin-4-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide?
Methodological Answer:
The synthesis typically involves coupling imidazo[2,1-b]thiazole intermediates with functionalized amines. Key steps include:
- Core Formation : Cyclization of thiazole precursors with imidazole derivatives under reflux conditions (e.g., using ethanol or dichloromethane) .
- Amide Coupling : Reacting the carboxylic acid derivative of the imidazo-thiazole core with pyridin-4-ylmethanamine via carbodiimide-mediated coupling (e.g., EDC/HOBt) to form the carboxamide .
- Yield Optimization : Solvent choice (polar aprotic solvents like DMF improve reactivity) and temperature control (60–80°C) enhance coupling efficiency. Purification via column chromatography or recrystallization ensures >95% purity .
Basic: How is the compound characterized post-synthesis?
Methodological Answer:
Critical analytical techniques include:
- NMR Spectroscopy : H and C NMR confirm regiochemistry and substituent placement. For example, the methoxyphenyl group shows aromatic protons at δ 6.8–7.2 ppm and a singlet for the methoxy group at δ ~3.8 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z ~420–450) and detects impurities .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>98% required for biological testing) .
Advanced: How to design experiments to evaluate its kinase inhibitory activity (e.g., RAF inhibition)?
Methodological Answer:
- In Vitro Assays : Use fluorescence-based kinase assays (e.g., Z′-LYTE™) to measure IC against BRAF/CRAF. Include control inhibitors (e.g., sorafenib) and ATP concentrations mimicking physiological conditions (1 mM) .
- Cellular Models : Test antiproliferative effects in melanoma cell lines (e.g., A375, SK-MEL-28) with mutant BRAF. Use Western blotting to monitor downstream ERK phosphorylation .
- Counter-Screening : Assess selectivity against unrelated kinases (e.g., EGFR, VEGFR) to rule off-target effects .
Advanced: How to address contradictions in reported bioactivity data across studies?
Methodological Answer:
Contradictions may arise from:
- Assay Variability : Standardize protocols (e.g., ATP concentration, incubation time). Compare data using the same cell lines (e.g., A375 vs. HT-29) .
- Structural Analogues : Subtle substituent changes (e.g., 4-methoxyphenyl vs. 3-fluorophenyl) drastically alter activity. Use QSAR models to rationalize disparities .
- Data Normalization : Normalize IC values to positive controls (e.g., vemurafenib) and report inter-experimental variability .
Advanced: What strategies guide structure-activity relationship (SAR) studies for imidazo-thiazole derivatives?
Methodological Answer:
- Substituent Scanning : Systematically vary substituents on the phenyl (e.g., methoxy, fluoro) and pyridine rings. For example:
| Substituent (R) | Biological Activity (IC, nM) | Reference |
|---|---|---|
| 4-Methoxyphenyl | 12 (BRAF), 28 (CRAF) | |
| 3-Fluorophenyl | 45 (BRAF), >100 (CRAF) | |
| 4-Ethoxyphenyl | 18 (BRAF), 35 (CRAF) |
- Molecular Docking : Use BRAF crystal structures (PDB: 3C4C) to predict binding modes. Focus on hydrophobic interactions with the DFG motif and hydrogen bonds with catalytic lysine .
- Metabolic Stability : Introduce electron-withdrawing groups (e.g., fluoro) to reduce CYP3A4-mediated oxidation .
Advanced: How to optimize solubility and stability for in vivo studies?
Methodological Answer:
- Salt Formation : Prepare hydrochloride salts to enhance aqueous solubility (e.g., 2.5 mg/mL in PBS at pH 7.4) .
- Prodrug Design : Mask the carboxamide as an ester (e.g., ethyl ester) for improved oral bioavailability. Hydrolyze in vivo by esterases .
- Stability Testing : Conduct forced degradation studies (acid/base, oxidative conditions) and monitor degradation products via LC-MS .
Advanced: How to interpret conflicting data in target engagement assays?
Methodological Answer:
- Cellular Thermal Shift Assay (CETSA) : Confirm direct target engagement by measuring protein melting shifts in lysates treated with the compound .
- Kinobeads Profiling : Use multiplexed kinase inhibitor beads to quantify target occupancy across the kinome .
- Rescue Experiments : Overexpress BRAF in resistant cells to verify mechanism-specific activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
